molecular formula C15H15F2NO3 B2567556 2,6-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide CAS No. 1421466-53-6

2,6-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide

Cat. No. B2567556
CAS RN: 1421466-53-6
M. Wt: 295.286
InChI Key: VGNNCMOFEHQIGO-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DF-MEF and is known for its ability to target specific proteins and enzymes in biological systems. In

Scientific Research Applications

Fluorinated Compounds Synthesis

Fluorinated molecules are increasingly utilized in the pharmaceutical and agrochemical industries due to their unique properties. A study by Cui et al. (2023) introduced a rhodium(III)-catalyzed alkenylation of various benzamides with difluorohomoallylic silyl ethers. This method is noted for its broad substrate compatibility, functional group tolerance, scalability, and high regioselectivity. It provides new pathways for synthesizing difluorinated compounds, demonstrating the potential of using fluorinated synthons for complex molecule construction (Cui et al., 2023).

Anticancer and Antiplasmodial Activities

Romagnoli et al. (2015) explored the design and synthesis of 3-arylaminobenzofuran derivatives, evaluating their antiproliferative activity against cancer cells. The derivatives exhibited significant inhibition of cancer cell growth at nanomolar concentrations, binding to the colchicine site of tubulin, inducing apoptosis, and showing potent vascular disrupting properties. This highlights the therapeutic potential of benzofuran derivatives in cancer treatment (Romagnoli et al., 2015).

Molecular Structure Modification for Sensing and Imaging

Modifying the molecular structure of benzofuran derivatives has been shown to regulate excited-state intramolecular proton transfer and charge transfer characteristics, making them suitable for fluorescence sensing and imaging applications. Han et al. (2018) demonstrated that strategic furan heterocycle extension and the introduction of donor groups can modulate excited-state dynamics, offering insights for developing new fluorescent probes and organic radiation scintillators (Han et al., 2018).

Imaging Sigma-2 Receptor Status in Tumors

Tu et al. (2007) synthesized fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of sigma-2 receptor status in solid tumors. The study demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, indicating the potential of these compounds in imaging applications relevant to cancer diagnostics (Tu et al., 2007).

properties

IUPAC Name

2,6-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO3/c1-20-8-6-18(9-11-5-7-21-10-11)15(19)14-12(16)3-2-4-13(14)17/h2-5,7,10H,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNNCMOFEHQIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide

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